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Compound of Interest

Compound Name: 5-Methoxy-6-methyl-1H-indole

Cat. No.: B1602006 Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted
Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its ability to form the core of numerous biologically active compounds and

marketed drugs.[1][2] Its structural resemblance to endogenous molecules, particularly the

neurotransmitter serotonin, allows it to interact with a wide array of biological targets.[3][4][5]

The versatility of the indole nucleus can be further enhanced through substitution, which

modulates its electronic, steric, and lipophilic properties.[1][6]

This guide focuses on 5-Methoxy-6-methyl-1H-indole, a specific derivative that leverages the

electronic-donating effects of a methoxy group and the steric/lipophilic contribution of a methyl

group. These substitutions not only influence the reactivity of the indole core but also provide

critical interaction points for binding to target proteins, making it a highly valuable building block

in modern drug discovery.[6][7] We will explore its application in key therapeutic areas, provide

detailed synthetic protocols, and explain the rationale behind its use in designing next-

generation therapeutics.

Physicochemical Properties of 5-Methoxy-6-methyl-
1H-indole
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A clear understanding of a molecule's physical and chemical properties is fundamental to its

application in synthesis and drug design.

Property Value Source

CAS Number 3139-10-4 [8]

Molecular Formula C₁₀H₁₁NO [9]

Molecular Weight 161.20 g/mol [9]

Appearance Off-white to pale pink powder [4] (Typical for similar indoles)

IUPAC Name 6-methoxy-5-methyl-1H-indole [9]

SMILES
CC1=CC2=C(C=C1OC)NC=C

2
[9]

Part 1: Core Applications in Drug Discovery &
Medicinal Chemistry
The unique substitution pattern of 5-Methoxy-6-methyl-1H-indole makes it an attractive

starting point for several therapeutic programs. Its derivatives have shown promise in targeting

complex diseases by interacting with key proteins in the central nervous system (CNS) and in

cancer pathways.

Modulation of Serotonergic Systems for CNS Disorders
The indole scaffold is a natural bioisostere of tryptophan and serotonin, making it an ideal

template for designing ligands that target the serotonin system.[3][5] Derivatives of substituted

methoxy-indoles are central to the development of novel antidepressants and anxiolytics.

Selective Serotonin Releasing Agents (SSRAs): Research into less neurotoxic alternatives to

MDMA led to the development of compounds like 5-Methoxy-6-methyl-2-aminoindane

(MMAI).[10] MMAI is a highly selective serotonin releasing agent (SSRA), demonstrating

over 100-fold selectivity for the serotonin transporter (SERT) compared to the dopamine

transporter (DAT).[10] This selectivity is crucial for achieving a desired therapeutic effect

while minimizing off-target side effects. Preclinical studies have suggested that SSRAs like
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MMAI could be developed into novel antidepressants with a more rapid onset of action and

potentially greater efficacy than traditional Selective Serotonin Reuptake Inhibitors (SSRIs).

[10]

Serotonin Receptor Antagonists for Neurodegeneration: Beyond SERT, specific serotonin

receptors are implicated in cognitive function. The 5-HT₆ receptor, for example, is a target for

treating cognitive decline in Alzheimer's disease.[11] The methoxy-indole scaffold serves as

a key component in the design of potent and selective 5-HT₆R antagonists, aiming to

improve cognitive symptoms associated with neurodegenerative conditions.[11]

Neuroprotective Agents for Alzheimer's Disease
Neurodegenerative diseases like Alzheimer's are multifactorial, involving oxidative stress and

mitochondrial dysfunction.[12][13] The 5-methoxyindole moiety has been identified as a critical

pharmacophore in the design of novel neuroprotective agents.

In a recent effort to develop small molecules targeting mitochondrial complex I, a key site of

cellular energy production and reactive oxygen species generation, researchers synthesized a

series of compounds based on an N-(2-(5-methoxy-1H-indol-3-yl)-ethyl) scaffold.[12] Structure-

activity relationship (SAR) studies from this work highlighted that the 5-methoxy group on the

indole ring was essential for potent neuroprotective activity in a cellular model of Alzheimer's

disease.[12][13] This finding underscores the importance of this specific substitution for

achieving the desired biological effect, likely by influencing binding affinity or the molecule's

electronic properties.

Scaffolding for Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a

hallmark of cancer, making them a major class of drug targets.[14][15] The indole and

azaindole frameworks are prevalent in a large number of approved and investigational kinase

inhibitors.[14][15][16]

The strategic placement of substituents on the indole ring is a key tactic for optimizing inhibitor

potency, selectivity, and pharmacokinetic profiles. Introducing a methoxy group, as in the 5-
methoxy-6-methyl-1H-indole scaffold, can enhance aqueous solubility and provide a

hydrogen bond acceptor to interact with key residues in the kinase active site.[14] This scaffold

is therefore an excellent starting point for fragment-based or lead optimization campaigns
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targeting kinases such as Haspin, DYRK1A, or c-Met, where indole-based inhibitors have

already demonstrated significant activity.[15][16]
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Core applications of the 5-Methoxy-6-methyl-1H-indole scaffold.

Part 2: Experimental Protocols
The following protocols provide illustrative, step-by-step methodologies for the synthesis and

functionalization of indole scaffolds, which are directly applicable to derivatives like 5-Methoxy-
6-methyl-1H-indole.

Protocol 1: Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic, robust, and widely used method for constructing the

indole core from readily available starting materials.[6][17] The reaction proceeds via the acid-

catalyzed cyclization of a phenylhydrazone intermediate.

Principle: The reaction involves the condensation of a substituted phenylhydrazine with an

aldehyde or ketone to form a phenylhydrazone. Upon heating in the presence of an acid
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catalyst (e.g., acetic acid, polyphosphoric acid, or a Lewis acid), the phenylhydrazone

undergoes a[3][3]-sigmatropic rearrangement, followed by elimination of ammonia to yield the

final indole product.

Starting Materials:
- 4-Methoxy-3-methylphenylhydrazine

- Ketone/Aldehyde (e.g., Acetone)

Step 1: Phenylhydrazone Formation
(Condensation) Phenylhydrazone Intermediate Step 2: Acid-Catalyzed Cyclization

([3,3]-Sigmatropic Rearrangement)
Step 3: Ammonia Elimination

& Aromatization

Final Product:
5-Methoxy-6-methyl-1H-indole

(or derivative)

Purification
(Chromatography/Recrystallization)

Click to download full resolution via product page

Workflow for the Fischer Indole Synthesis.

Materials & Reagents:

4-Methoxy-3-methylphenylhydrazine hydrochloride

Acetone (or other suitable ketone/aldehyde)

Glacial Acetic Acid (as solvent and catalyst)

Sodium Acetate (optional, as buffer)

Ethyl Acetate (for extraction)

Saturated Sodium Bicarbonate solution

Brine (Saturated NaCl solution)

Anhydrous Sodium Sulfate or Magnesium Sulfate

Silica Gel (for column chromatography)

Hexanes and Ethyl Acetate (for chromatography elution)

Step-by-Step Procedure:

Phenylhydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer,

dissolve 4-Methoxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
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Add acetone (1.1 eq) to the solution.

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the

phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

Cyclization: Once hydrazone formation is complete, heat the reaction mixture to reflux

(approx. 118 °C for acetic acid) for 4-8 hours. Monitor the reaction progress by TLC until the

starting hydrazone is consumed.

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of

ice water.

Neutralize the acidic solution by carefully adding saturated sodium bicarbonate solution until

effervescence ceases (pH ~7-8).

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-Methoxy-6-methyl-
1H-indole.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and Mass Spectrometry (MS).

Protocol 2: C3-Position Functionalization via Mannich
Reaction
The C3 position of the indole ring is electron-rich and highly nucleophilic, making it the

preferred site for electrophilic substitution.[18] The Mannich reaction is a powerful method for

introducing an aminomethyl group at this position, creating a versatile handle for further

synthetic elaboration.
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Principle: The reaction involves the aminoalkylation of the acidic proton at the C3 position. It is

a one-pot, three-component reaction between the indole, formaldehyde (or another aldehyde),

and a secondary amine (e.g., dimethylamine), typically performed in an acidic medium.

Materials & Reagents:

5-Methoxy-6-methyl-1H-indole (1.0 eq)

Formaldehyde (37% aqueous solution, 1.2 eq)

Dimethylamine (40% aqueous solution or as hydrochloride salt, 1.2 eq)

Glacial Acetic Acid

Ethanol or Dioxane (as solvent)

Diethyl Ether (for precipitation/extraction)

Saturated Sodium Carbonate solution

Step-by-Step Procedure:

In a round-bottom flask, cool a solution of dimethylamine (1.2 eq) and formaldehyde (1.2 eq)

in ethanol to 0 °C in an ice bath.

Slowly add glacial acetic acid to the cooled solution with stirring.

Prepare a separate solution of 5-Methoxy-6-methyl-1H-indole (1.0 eq) in ethanol.

Add the indole solution dropwise to the pre-formed Eschenmoser's salt analogue at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by TLC.

Work-up: Upon completion, pour the reaction mixture into ice-cold saturated sodium

carbonate solution to neutralize the acid and basify the mixture.

Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure. The resulting crude product, 3-

((Dimethylamino)methyl)-5-methoxy-6-methyl-1H-indole (a gramine analogue), can often

be purified by recrystallization or silica gel chromatography if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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